molecular formula C10H11FN4OS B11750103 3-{[(5-fluorothiophen-2-yl)methyl]amino}-1-methyl-1H-pyrazole-4-carboxamide

3-{[(5-fluorothiophen-2-yl)methyl]amino}-1-methyl-1H-pyrazole-4-carboxamide

Cat. No.: B11750103
M. Wt: 254.29 g/mol
InChI Key: PCYPPLXOMSJXIB-UHFFFAOYSA-N
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Description

3-{[(5-fluorothiophen-2-yl)methyl]amino}-1-methyl-1H-pyrazole-4-carboxamide is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This particular compound features a fluorinated thiophene ring, which can enhance its biological activity and stability.

Preparation Methods

The synthesis of 3-{[(5-fluorothiophen-2-yl)methyl]amino}-1-methyl-1H-pyrazole-4-carboxamide typically involves multiple steps. One common method includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazines with 1,3-dicarbonyl compounds.

    Introduction of the fluorinated thiophene: This step involves the reaction of the pyrazole intermediate with a fluorinated thiophene derivative under suitable conditions.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability .

Chemical Reactions Analysis

3-{[(5-fluorothiophen-2-yl)methyl]amino}-1-methyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorinated thiophene ring can undergo nucleophilic substitution reactions, often facilitated by bases or nucleophiles.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

3-{[(5-fluorothiophen-2-yl)methyl]amino}-1-methyl-1H-pyrazole-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{[(5-fluorothiophen-2-yl)methyl]amino}-1-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The fluorinated thiophene ring enhances its binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The pyrazole ring can interact with various proteins, influencing their activity and leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar compounds to 3-{[(5-fluorothiophen-2-yl)methyl]amino}-1-methyl-1H-pyrazole-4-carboxamide include other pyrazole derivatives such as:

    3-amino-1-methyl-1H-pyrazole-4-carboxamide: Lacks the fluorinated thiophene ring, resulting in different biological activity.

    5-fluoro-2-methyl-1H-pyrazole-4-carboxamide: Similar structure but with variations in the substitution pattern, leading to different chemical and biological properties.

The uniqueness of this compound lies in its specific substitution pattern, which enhances its stability and biological activity compared to other pyrazole derivatives .

Properties

Molecular Formula

C10H11FN4OS

Molecular Weight

254.29 g/mol

IUPAC Name

3-[(5-fluorothiophen-2-yl)methylamino]-1-methylpyrazole-4-carboxamide

InChI

InChI=1S/C10H11FN4OS/c1-15-5-7(9(12)16)10(14-15)13-4-6-2-3-8(11)17-6/h2-3,5H,4H2,1H3,(H2,12,16)(H,13,14)

InChI Key

PCYPPLXOMSJXIB-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)NCC2=CC=C(S2)F)C(=O)N

Origin of Product

United States

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